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Abstract

The induction of Forkhead box P3 (Foxp3)+ regulatory T cells (Tregs) is a pivotal strategy for
managing autoimmune diseases and allergies. Traditionally, the differentiation of induced Tregs
(iTregs) is dependent on Transforming Growth Factor-f (TGF-[3), a cytokine often counteracted
by pro-inflammatory environments. This whitepaper details the mechanism, quantitative effects,
and experimental validation of AS2863619, a small molecule that induces Foxp3 expression
and promotes the conversion of conventional T cells (Tconv) into suppressive Tregs through a
novel, TGF-B-independent pathway. AS2863619 is a potent, orally active inhibitor of Cyclin-
Dependent Kinase 8 (CDK8) and its paralog, CDK19. By inhibiting these kinases, AS2863619
modulates downstream signaling to activate the master transcription factor Foxp3, enabling the
conversion of even antigen-specific effector and memory T cells into Tregs. This document
provides a comprehensive overview of its mechanism, supporting data, and detailed
experimental protocols for its evaluation.

Core Mechanism of Action: Inhibition of CDK8/19

AS2863619 represents a significant departure from traditional Treg induction methods. Its
activity is centered on the inhibition of the mediator kinases CDK8 and CDK19, which
physiologically repress Foxp3 expression in activated T cells.
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The induction of Foxp3 by AS2863619 is:

e TGF-B-Independent: The compound effectively induces Foxp3 even when TGF-[3 signaling is
neutralized.

e |IL-2-Dependent: The process requires the presence of Interleukin-2 (IL-2), a key cytokine for
Treg survival and function.

e TCR Stimulation-Reliant: T cell receptor (TCR) signaling is a prerequisite for the compound's
activity.

e Resistant to Inflammatory Cytokines: Unlike TGF--mediated induction, the effects of
AS2863619 are not hampered by pro-inflammatory cytokines such as IL-6 or IL-12.

The CDK8/19-STATS5 Signaling Axis

The primary mechanism involves the modulation of the Signal Transducer and Activator of
Transcription 5 (STAT5). In activated T cells, CDK8/19 phosphorylates a serine residue in the
PSP (pro-ser-pro) motif of STAT5, which inactivates it and hinders Foxp3 expression.

AS2863619 inhibits CDK8/19, leading to two critical changes in STAT5:

e Suppression of Serine Phosphorylation: Inhibition of CDK8/19 prevents the inactivating
serine phosphorylation on STATS.

o Enhancement of Tyrosine Phosphorylation: This concurrently promotes the activating
phosphorylation of a tyrosine residue in the C-terminal domain of STATS.

This dual effect maintains STATS5 in a highly active state. Activated STAT5 then translocates to
the nucleus and binds to regulatory regions of the Foxp3 gene, primarily the conserved
noncoding sequence 0 (CNSO0), and to a lesser degree the promoter and CNS2 regions. This
binding initiates the transcription of Foxp3 and other essential Treg-related genes, including
lI2ra (CD25), Tnfrsf18 (GITR), Foxol, Ccr4, and Icos.
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Caption: AS2863619 signaling pathway for Foxp3 induction.
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Quantitative Data Summary

The efficacy of AS2863619 has been quantified through a series of in vitro and in vivo
experiments. The data below is compiled from published research.

ble 1- In Vi hibi | Inducti -

Parameter Target/Effect Value Notes

Demonstrates high-
ICs0 CDKS8 Inhibition 0.61 nM affinity binding and
potent inhibition.

Shows strong
ICso CDK19 Inhibition 4.28 nM selectivity for both
mediator kinases.

Effective
) concentration for
ECso Foxp3 Induction 32.5nM , _ _
inducing Foxp3 in

Tconv cells.

Table 2: In Vitro Effects on T Cells and STAT5 Signaling

T Cell Type Effect of AS2863619 Notes

Dose-dependent Foxp3 Converts precursor T cells into
Naive CD4* Tconv ) )
induction Tregs.

A key advantage over TGF-f3,
Dose-dependent Foxp3 o ) )
Effector/Memory CD4* Tconv ) ] which is ineffective on this
induction ]
population.

) Broadens the potential for
CD8* Tconv Foxp3 Induction i )
immune suppression.

Substantial enhancement of Shows cross-species activity
Human CD4+ & CD8* Tconv )
FOXP3 and therapeutic relevance.
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Signaling Parameter Concentration & Time Effect

. ) Suppression to ~40% of
STAT5 Serine Phosphorylation 1 uM AS2863619 (22 hrs)

control
STATS Tyrosine Enhancement to ~160% of
_ 1 uM AS2863619 (22 hrs)
Phosphorylation control

Table 3: In Vivo Efficacy in Mouse Models
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. . Dosage &
Model Animal Strain o . Key Outcomes
Administration

- Achieves serum
levels equivalent to
effective in vitro

. N doses. - No
Antigen-Specific DO11.10 TCR

) ) 30 mg/kg, oral discernible toxicity. -
Induction Transgenic

Specifically generates
antigen-specific
(KJ1.26%) Foxp3+ T
cells.

- Dampened
secondary
inflammatory
response. - Milder
) immune cell infiltration
Contact N ) 30 mg/kg, oral, daily ) )
e DNFB-sensitized mice in the skin. -
Hypersensitivity for 2 weeks )
Decreased ratio of
IFN-y* effector cells. -
Specific increase in
KLRG1*Foxp3* T

cells.

- Suppressed disease
progression. -
Autoimmune Disease Increased
(e.g., EAE) 30 mg/kg, oral
Models KLRG1*Foxp3* T
cells and decreased

Thl7 cells.

Detailed Experimental Protocols

The following protocols are standardized methodologies for assessing the activity of
AS2863619.

In Vitro Foxp3 Induction in Mouse T Cells
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e T Cell Isolation:

o

Harvest spleens and lymph nodes from mice (e.g., C57BL/6 or Foxp3-reporter strains).

[¢]

Prepare a single-cell suspension by passing tissue through a 70 um cell strainer.

[e]

Isolate CD4* T cells using a negative selection magnetic bead kit to a purity of >95%.

[e]

If desired, further sort into naive (CD44lowCD62Lhigh) and effector/memory
(CD44highCD62LIow) populations via FACS.

e Cell Culture and Stimulation:

o Coat a 96-well flat-bottom plate with anti-CD3¢ antibody (e.g., 10 pg/mL in PBS) overnight
at 4°C or for 2 hours at 37°C.

o Wash plates twice with sterile PBS to remove unbound antibody.

o Seed 1-2 x 10° T cells per well in complete T cell medium (RPMI-1640, 10% FBS, 1%
Pen-Strep, 50 uM 2-mercaptoethanol).

o Add soluble anti-CD28 antibody (2 pg/mL) and recombinant mouse IL-2 (50 U/mL).

o Add AS2863619 at desired final concentrations (e.g., serial dilutions from 1 nM to 1 uM).
Include a vehicle-only (DMSO) control.

e Incubation and Analysis:
o Culture cells for 72-96 hours at 37°C in 5% CO:s.

o Harvest cells and perform intracellular staining for Foxp3 using a commercially available
Foxp3 staining buffer set and a fluorescently-conjugated anti-Foxp3 antibody.

o Analyze the percentage of Foxp3+ cells within the CD4* gate by flow cytometry.

In Vivo Contact Hypersensitivity (CHS) Model

e Sensitization (Day 0):
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o Anesthetize mice and shave a small patch (~2 cm?) of abdominal skin.

o Apply 25 uL of 0.5% 2,4-dinitrofluorobenzene (DNFB) solution (in a 4:1 acetone:olive oil
vehicle) to the shaved skin. This is the afferent/sensitization phase.

o Treatment (Starting Day 1 or as per study design):

o Administer AS2863619 (e.g., 30 mg/kg) or vehicle control daily via oral gavage.
« Elicitation (Day 5):

o Measure the baseline thickness of both ears using a digital micrometer.

o Challenge the mice by applying 10 pL of 0.15% DNFB to both sides of the left ear. Apply
vehicle only to the right ear as an internal control. This is the efferent/elicitation phase.

e Analysis (Day 6-7):
o Measure the ear thickness of both ears 24-48 hours after the challenge.

o The magnitude of the CHS response is calculated as the change in ear thickness
(measurement at 24/48h minus baseline measurement) of the DNFB-treated ear minus
the change in the vehicle-treated ear.

o For cellular analysis, harvest draining (auricular) lymph nodes and spleens to quantify T
cell populations (e.g., IFN-y* T cells, Foxp3* T cells) by flow cytometry.

Day 0 _ Days 1-4 _ Day 5 Day 6 (24h Post-ChaIIgnge)
ST AT > Daily oral gavage: - Baseline ear measurement > - Measure ear swelling
with 0.5% DNEB AS2863619 (30 mg/kg) - Challenge left ear - Harvest tissues for
: or Vehicle with 0.15% DNFB flow cytometry

Click to download full resolution via product page

Caption: Experimental workflow for the in vivo CHS model.
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Conclusion and Future Directions

AS2863619 is a pioneering compound that validates CDK8 and CDK19 as key negative
regulators of Foxp3 expression. Its ability to induce a Treg phenotype in a TGF-B-independent
manner, particularly within antigen-experienced T cell populations, opens new therapeutic
avenues for a wide range of immunological disorders. The mechanism, centered on the
potentiation of STATS signaling, provides a clear and actionable pathway for drug development.

While in vitro-induced Tregs may lack the stable epigenetic modifications of their natural
counterparts, in vivo studies show that AS2863619-induced Tregs can acquire stable Treg-
specific demethylation features at the Foxp3 locus over time. This suggests that transient
treatment with AS2863619 could establish long-term, antigen-specific immune tolerance.

Future research should focus on:

o Determining the long-term stability and functionality of AS2863619-induced Tregs in chronic
inflammatory settings.

 Investigating the full spectrum of host-derived factors that contribute to the in vivo maturation
and epigenetic stability of these cells.

o Exploring combination therapies to potentially enhance the efficacy and stability of the
induced Treg population.

The pharmacological inhibition of CDK8/19 with molecules like AS2863619 offers a promising
and economically viable strategy to generate patient-specific Tregs in vivo, potentially
surpassing the complexities and costs of conventional ex vivo Treg therapies.

 To cite this document: BenchChem. [Technical Whitepaper: AS2863619 and its Novel TGF-
B-Independent Mechanism for Foxp3 Induction]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b605613#tgf-independent-induction-of-
foxp3-by-as2863619]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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